

Isotopic Enrichment of L-Lysine-bis-N-t-BOC-d4: A Technical Guide

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Compound of Interest

Compound Name: *L-Lysine-bis-N-t-BOC-d4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of L-Lysine, specifically focusing on the synthesis and application of **L-Lysine-bis-N-t-BOC-d4**. This deuterated and protected amino acid serves as a crucial tool in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and as an internal standard for mass spectrometry-based analyses. While a single, unified experimental protocol for the synthesis of **L-Lysine-bis-N-t-BOC-d4** is not readily available in published literature, this guide outlines a logical, two-step synthetic approach based on established methodologies for deuteration and N-protection of amino acids.

Introduction to Isotopically Labeled L-Lysine

Isotopically labeled amino acids are fundamental reagents in modern biomedical research, enabling the precise tracking and quantification of proteins and metabolites in complex biological systems. L-Lysine, an essential amino acid, is frequently chosen for isotopic labeling due to its prevalence in proteins and the specificity of tryptic cleavage at lysine residues. The introduction of stable isotopes, such as deuterium (^2H or D), creates a mass shift that can be readily detected by mass spectrometry, allowing for the differentiation and relative quantification of proteins from different cell populations. The L-Lysine-4,4,5,5-d4 (L-Lysine-d4) isotopologue, with a +4 Da mass shift, is commonly used in these applications.^[1] For certain applications, particularly in chemical synthesis or as a protected standard, the amino groups of

L-Lysine-d4 are protected with tert-butyloxycarbonyl (t-BOC) groups, yielding **L-Lysine-bis-N-t-BOC-d4**.^[2]

Synthesis of L-Lysine-bis-N-t-BOC-d4

The synthesis of **L-Lysine-bis-N-t-BOC-d4** can be conceptualized as a two-stage process: first, the isotopic enrichment of L-Lysine to produce L-Lysine-d4, followed by the protection of the α - and ϵ -amino groups with t-BOC.

Stage 1: Isotopic Enrichment of L-Lysine (Synthesis of L-Lysine-d4)

Several methods exist for the deuteration of amino acids, including chemical synthesis and biosynthetic approaches.^[3] Commercially available L-Lysine-4,4,5,5-d4 is typically produced via chemical synthesis to ensure high isotopic purity.^[4]

Experimental Protocol: Synthesis of L-Lysine-4,4,5,5-d4 (Conceptual)

A specific, detailed industrial synthesis protocol for L-Lysine-4,4,5,5-d4 is proprietary. The following is a generalized representation based on common organic synthesis techniques for deuteration.

- **Starting Material:** A suitable precursor to lysine, such as 2-amino-6-chlorohexanoic acid or a protected derivative.
- **Deuterium Source:** Deuterium gas (D_2) or a deuterium-donating solvent like D_2O .
- **Catalyst:** A heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), is often employed to facilitate the hydrogen-deuterium exchange reaction.
- **Reaction Conditions:** The reaction is typically carried out in a deuterated solvent under a deuterium atmosphere at elevated temperature and pressure to drive the exchange of protons for deuterons at the 4 and 5 positions of the lysine carbon chain.
- **Purification:** The resulting L-Lysine-d4 is purified from the reaction mixture using techniques such as ion-exchange chromatography.^[3]

- Analysis: The final product's identity, chemical purity, and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3]

Stage 2: N-t-BOC Protection of L-Lysine-d4

The protection of the amino groups of L-Lysine-d4 with t-BOC groups renders the molecule more soluble in organic solvents and suitable for use in peptide synthesis or as a protected internal standard. A general and widely used method for N-Boc protection involves the use of di-tert-butyl dicarbonate ((Boc)₂O).[5]

Experimental Protocol: Synthesis of **L-Lysine-bis-N-t-BOC-d4**

This protocol is adapted from a general procedure for the synthesis of unlabeled N α ,N ϵ -bis-Boc-L-lysine.[5]

- Dissolution: Dissolve L-Lysine-4,4,5,5-d4 dihydrochloride (1.0 eq) and sodium bicarbonate (NaHCO₃) (10.0 eq) in deionized water. Cool the solution in an ice-water bath.
- Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (3.0 eq) in a suitable organic solvent, such as dioxane. Add this solution dropwise to the stirring aqueous solution of L-Lysine-d4.
- Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.
- Workup:
 - Wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and byproducts.
 - Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.
 - Extract the product into ethyl acetate three times.
- Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **L-Lysine-bis-N-t-BOC-d4** can be further purified by column chromatography on silica gel.

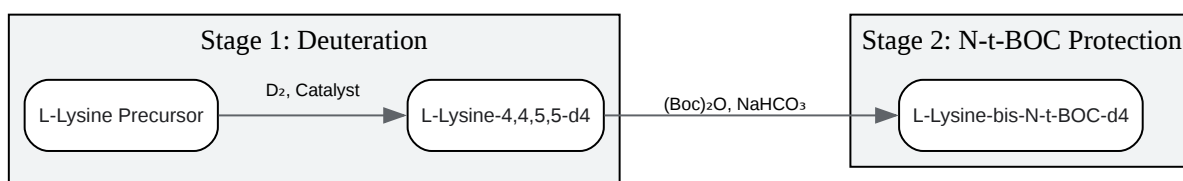
Quantitative Data

Quantitative data for the specific synthesis of **L-Lysine-bis-N-t-BOC-d4** is not widely published. However, based on general yields for similar reactions and commercial product specifications, the following data can be expected.

Parameter	Expected Value	Source/Justification
Isotopic Purity of L-Lysine-d4	> 98 atom % D	Based on specifications for commercially available L-Lysine-4,4,5,5-d4.
Chemical Purity of L-Lysine-d4	> 98% (CP)	Based on specifications for commercially available L-Lysine-4,4,5,5-d4.
Yield of N-t-BOC Protection	~85%	Based on a published protocol for the synthesis of unlabeled Boc-Lys(Boc)-OH.[5]
Final Purity of L-Lysine-bis-N-t-BOC-d4	> 98%	Achievable with standard purification techniques like column chromatography.
Mass Shift	+4 Da	Due to the incorporation of four deuterium atoms.[1]

Diagrams and Workflows

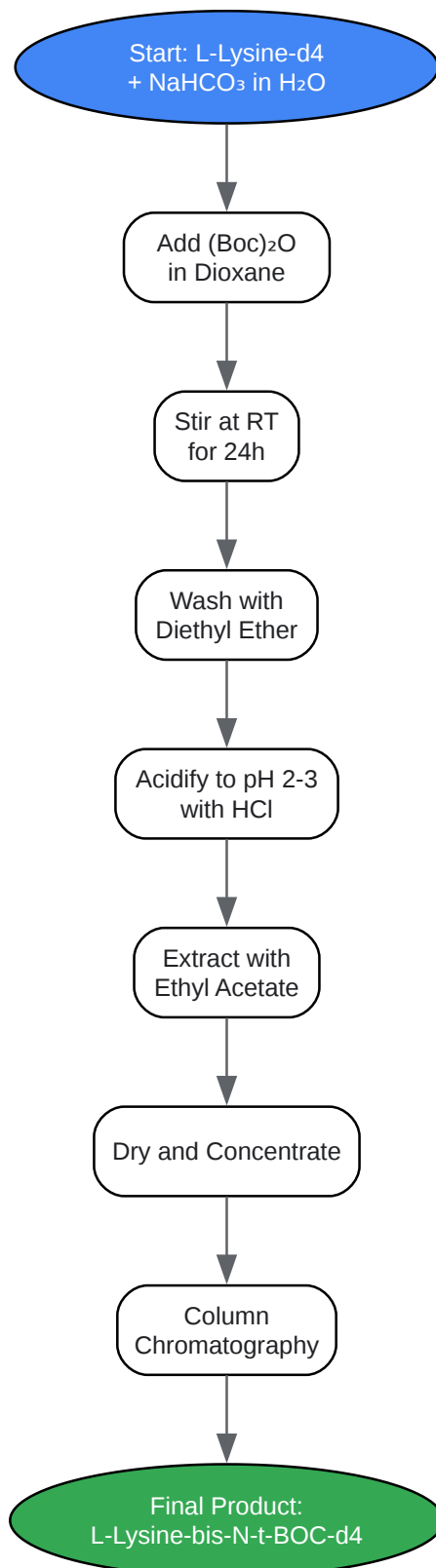
Synthetic Pathway of L-Lysine-bis-N-t-BOC-d4



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Caption: Synthetic pathway for **L-Lysine-bis-N-t-BOC-d4**.

Experimental Workflow for N-t-BOC Protection

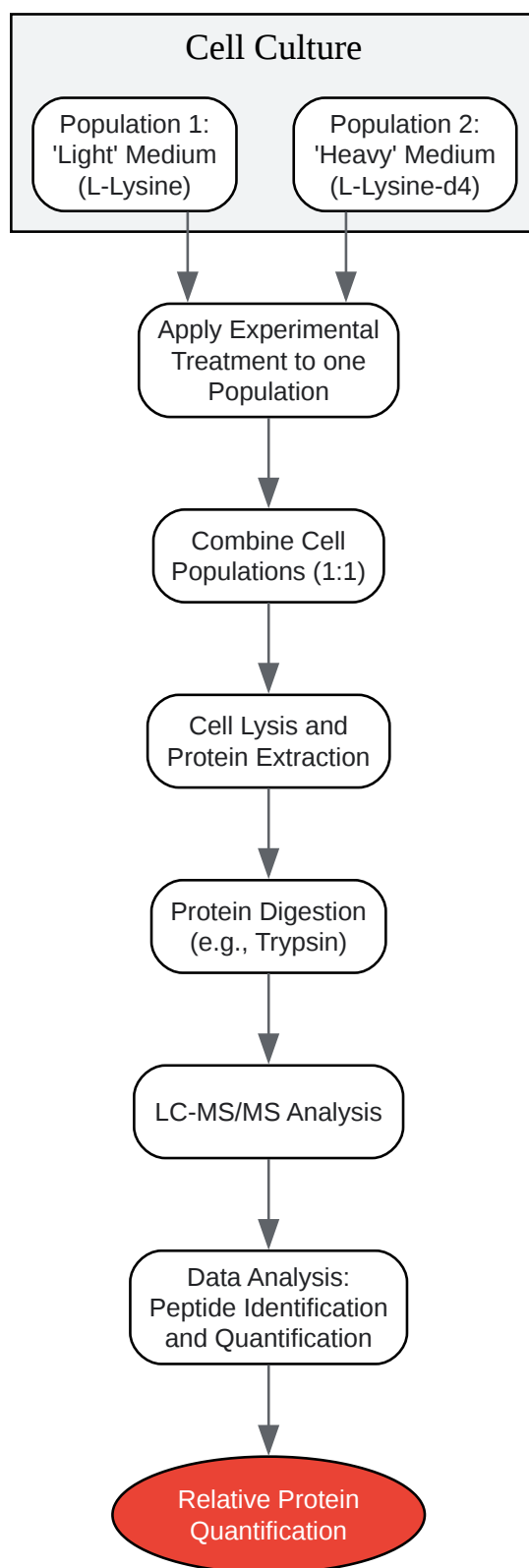


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Caption: Experimental workflow for N-t-BOC protection of L-Lysine-d4.

General SILAC Workflow Using Isotopically Labeled Lysine

While **L-Lysine-bis-N-t-BOC-d4** would typically be deprotected before use in cell culture, the underlying principle of using the L-Lysine-d4 core is illustrated in the following SILAC workflow.



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Caption: General workflow for a SILAC-based quantitative proteomics experiment.[6][7]

Applications in Research and Drug Development

L-Lysine-bis-N-t-BOC-d4, or its deprotected form, is primarily utilized in the following areas:

- **Quantitative Proteomics (SILAC):** As a metabolic label, L-Lysine-d4 is incorporated into proteins during cell growth.[6][8] By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" (d4-labeled) media, researchers can accurately quantify changes in protein abundance in response to various stimuli or disease states.[9]
- **Internal Standard for Mass Spectrometry:** The known mass and concentration of **L-Lysine-bis-N-t-BOC-d4** make it an excellent internal standard for the quantification of unlabeled lysine or lysine-containing molecules in complex biological samples.[2]
- **Metabolic Flux Analysis:** By tracing the incorporation of the deuterium label into various metabolic pathways, researchers can study the dynamics of cellular metabolism.

Conclusion

L-Lysine-bis-N-t-BOC-d4 is a valuable chemical tool for researchers in proteomics and drug development. While a definitive, all-in-one synthesis protocol is not publicly detailed, a robust synthetic route can be constructed by combining established methods for the deuteration of lysine and the subsequent protection of its amino groups. The high isotopic purity and defined mass shift of this compound enable precise and reliable quantification of proteins and metabolites, furthering our understanding of complex biological processes.

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